4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide
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Overview
Description
4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide is a compound that features a benzamide core substituted with a fluorine atom and an imidazole ring. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its broad range of chemical and biological properties
Preparation Methods
The synthesis of 4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzoyl chloride with 3-(1H-imidazol-1-yl)propylamine under basic conditions . The reaction typically proceeds in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, which is crucial for its biological activity . The compound may inhibit enzymes by coordinating with the metal ions in the active site, thereby blocking the enzyme’s function . Additionally, the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide can be compared with other similar compounds, such as:
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a substituted imidazole ring.
Metronidazole: An antimicrobial agent with an imidazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C13H14FN3O |
---|---|
Molecular Weight |
247.27 g/mol |
IUPAC Name |
4-fluoro-N-(3-imidazol-1-ylpropyl)benzamide |
InChI |
InChI=1S/C13H14FN3O/c14-12-4-2-11(3-5-12)13(18)16-6-1-8-17-9-7-15-10-17/h2-5,7,9-10H,1,6,8H2,(H,16,18) |
InChI Key |
UDWWHSITWKERNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCN2C=CN=C2)F |
Origin of Product |
United States |
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